2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-iodobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is filtered and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative and antioxidative effects, making it a candidate for anticancer research.
Materials Science: This compound is used as a corrosion inhibitor for mild steel in acidic environments.
Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. In medicinal applications, it may inhibit specific enzymes involved in cancer cell proliferation. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide include:
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Used as a corrosion inhibitor for carbon steel.
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: Studied for its antioxidative properties.
The uniqueness of 2-hydroxy-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide lies in its iodine substituent, which can be further modified to create a variety of derivatives with different properties and applications .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-iodophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFJXGCPJXWADL-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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